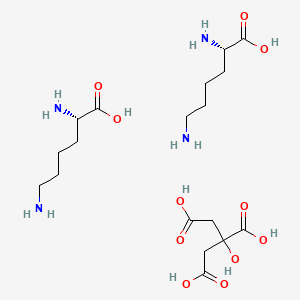
Di-L-lysine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-L-lysine citrate is a complex organic salt composed of two L-lysine molecules and one citric acid molecule. It is a white to slightly yellow crystalline solid that is highly soluble in water. This compound is commonly used as a buffering agent and pH regulator in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-L-lysine citrate is typically prepared by mixing L-lysine with citric acid in a suitable molar ratio. The reaction involves the formation of ionic bonds between the amino groups of L-lysine and the carboxyl groups of citric acid. The mixture is then purified through crystallization or other methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes to produce L-lysine, which is then reacted with citric acid. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are commonly used for the fermentation process. The resulting L-lysine is then purified and reacted with citric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions
Di-L-lysine citrate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-lysine can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups in citric acid can be reduced to form alcohol derivatives.
Substitution: The amino groups in L-lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-lysine.
Reduction: Alcohol derivatives of citric acid.
Substitution: Various substituted lysine derivatives.
Scientific Research Applications
Di-L-lysine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in cell culture media as a nutrient and pH regulator.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of di-L-lysine citrate involves its ability to regulate pH and provide essential nutrients in biological systems. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The citric acid component participates in the citric acid cycle, a key metabolic pathway, while the L-lysine component is involved in protein synthesis and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties.
L-lysine hydrochloride: A salt of L-lysine used as a dietary supplement.
L-lysine acetate: Another salt of L-lysine used in various applications
Uniqueness
Di-L-lysine citrate is unique due to its combination of L-lysine and citric acid, which provides both buffering capacity and nutritional benefits. This dual functionality makes it particularly useful in applications where pH regulation and nutrient supplementation are required .
Properties
CAS No. |
93805-82-4 |
|---|---|
Molecular Formula |
C18H36N4O11 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H14N2O2.C6H8O7/c2*7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*5-;/m00./s1 |
InChI Key |
UCGKBRGKINVMDO-MDTVQASCSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


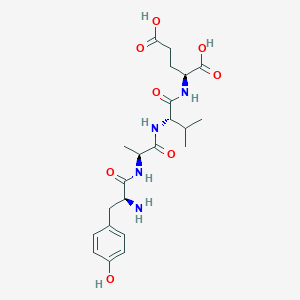
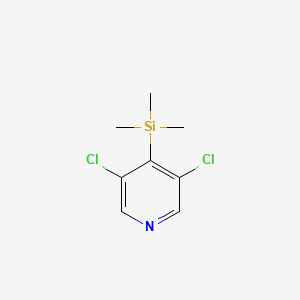
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)

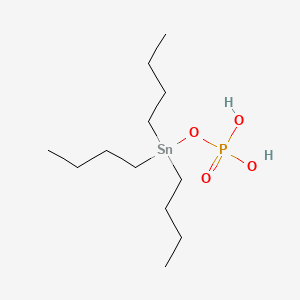

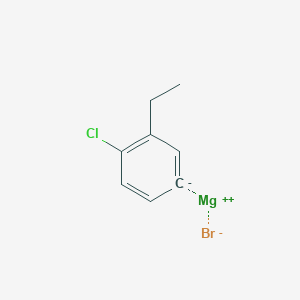
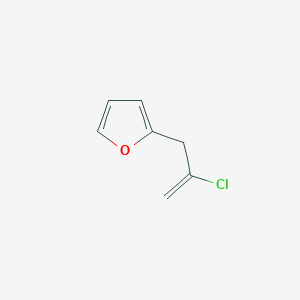

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
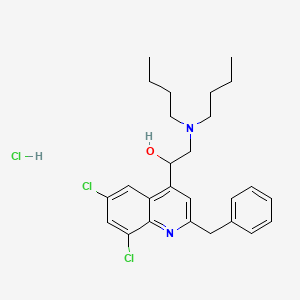

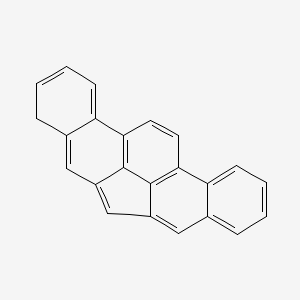
![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
